3-Mercapto-2-(methylamino)propanoic acid hydrochloride
CAS No.: 403804-61-5
Cat. No.: VC8113909
Molecular Formula: C4H10ClNO2S
Molecular Weight: 171.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 403804-61-5 |
|---|---|
| Molecular Formula | C4H10ClNO2S |
| Molecular Weight | 171.65 g/mol |
| IUPAC Name | 2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H |
| Standard InChI Key | SFZVXTJDDOYGIS-UHFFFAOYSA-N |
| SMILES | CNC(CS)C(=O)O.Cl |
| Canonical SMILES | CNC(CS)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (2R)-2-(methylamino)-3-sulfanylpropanoic acid hydrochloride, reflects its chiral center at position 2 and ionic hydrochloride counterion. Key structural features include:
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Thiol group (-SH): Positioned at C3, enabling disulfide bond formation and nucleophilic reactivity.
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Methylamino group (-NHCH₃): At C2, contributing to hydrogen-bonding capacity and stereochemical specificity.
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Carboxylic acid moiety (-COOH): Facilitates salt formation and influences solubility .
The molecular formula C₄H₁₀ClNO₂S corresponds to a molecular weight of 171.65 g/mol, with calculated exact mass confirming isotopic distribution patterns.
Physical and Chemical Characteristics
Critical physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling point | 242.8°C (at 760 mmHg) |
| Vapor pressure | 0.011 mmHg (25°C) |
| Water solubility | >50 mg/mL (20°C) |
| pKa (thiol group) | ~10.3 (estimated) |
The compound’s hygroscopic nature necessitates storage under anhydrous conditions, while its low vapor pressure minimizes inhalation hazards during handling .
Synthesis and Industrial Production
Bunte Salt Reductive Cleavage
A patented synthetic route (HU187653B) utilizes Bunte salts (S-alkylthiosulfates) as key intermediates :
General Reaction Scheme:
Optimized Protocol:
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Bunte Salt Preparation: React L-cysteine derivatives with methylamine in aqueous sodium thiosulfate.
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Reduction: Treat intermediate with sodium borohydride (0.10 mol) at 25°C for 3 hours.
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Acidification: Adjust to pH 1–1.5 using 37% HCl to precipitate the product.
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Purification: Sequential extraction with dichloromethane and final recrystallization from ethanol-water .
Key Process Parameters:
| Parameter | Optimal Condition |
|---|---|
| Reaction temperature | 25°C ± 2°C |
| pH during reduction | 8.5–9.0 |
| Zinc powder quantity | 5.0 g per 0.10 mol input |
| Total yield | 82–85% |
This aqueous-phase methodology avoids amide bond cleavage in structurally complex derivatives, making it superior to earlier thiourea-based routes .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as:
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ACE inhibitor precursor: For antihypertensive drug candidates .
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Protein modification reagent: Thiol-selective conjugation via disulfide exchange.
Biochemical Research Applications
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Enzyme activity studies: As a cysteine protease inhibitor or activator.
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Spectroscopic probes: FT-IR and NMR tags for tracking molecular interactions.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differentiator |
|---|---|---|
| L-Cysteine | C₃H₇NO₂S | Natural amino acid |
| N-Methylcysteine HCl | C₄H₉ClN₂O₂S | Methylated amine group |
| Captopril | C₉H₁₅NO₃S | Commercial ACE inhibitor |
This comparison highlights the unique methylamino substitution pattern distinguishing 3-mercapto-2-(methylamino)propanoic acid hydrochloride from related thiol compounds .
Recent Methodological Advances
The 2021 patent (HU187653B) represents a paradigm shift in thiolated amino acid synthesis through:
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